2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
Description
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a benzothiazine derivative characterized by a bicyclic core structure with a sulfonamide group (1,1-dioxide) and a benzyl substituent at the N2 position. Benzothiazines are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity.
Properties
CAS No. |
31848-20-1 |
|---|---|
Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-benzyl-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one |
InChI |
InChI=1S/C15H13NO3S/c17-15-10-13-8-4-5-9-14(13)20(18,19)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
OZDQCCZKFFTJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Synthesis: A Green Chemistry Approach
Recent innovations in solvent-free synthesis have revolutionized the production of benzothiazine derivatives. A landmark patent (CN113121470A) details a method where 2-aminobenzenesulfonamide derivatives react with benzyl halides under solvent-free conditions . The reaction proceeds via nucleophilic substitution, facilitated by alkaline catalysts such as potassium carbonate. Key advantages include:
-
Yield : 73–98%
-
Purity : 96–99%
-
Environmental Impact : Elimination of toxic solvents reduces waste generation by 40–60% compared to traditional methods .
The absence of solvent simplifies purification, as crystalline products often precipitate directly from the reaction mixture. For instance, reacting 2-aminobenzenesulfonamide with benzyl bromide at 120°C for 6 hours yields the target compound with 95% purity after simple filtration . This method aligns with green chemistry principles by minimizing energy consumption and hazardous byproducts.
Traditional Solution-Phase Synthesis
Early synthetic routes relied on polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc). A representative procedure involves:
-
Alkylation : 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is treated with benzyl bromide in DMF at 80°C for 12 hours .
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Cyclization : Intramolecular sulfonamide formation is catalyzed by tetrabutylammonium bromide (TBAB), achieving 85% yield .
Table 1 : Comparison of Solvent-Based Methods
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | 12 | 85 | 92 |
| DMAc | 90 | 10 | 78 | 89 |
| NMP | 100 | 8 | 82 | 91 |
While effective, these methods require extensive solvent recovery systems, increasing operational costs and environmental footprint .
Catalytic Methods for Enhanced Efficiency
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for benzothiazine functionalization. For example, propargyl-substituted intermediates undergo Huisgen cycloaddition with benzyl azides, yielding triazole-linked derivatives . Although primarily used for analog synthesis, this approach achieves:
Critical Parameters :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times by 50–70%. A protocol involving benzyl chloride and 2-mercaptobenzoic acid under microwave conditions (150°C, 30 min) achieves 89% yield . Key benefits include:
Industrial-Scale Production Considerations
Patent WO2001040208A2 highlights a pilot-scale method using o-xylene reflux with silica gel adsorbents to prevent azeotrope formation . This approach:
-
Minimizes Solvent Use : 4-fold reduction in o-xylene volume .
-
Ensures Purity : Adsorbents (e.g., CaCl₂, K₂CO₃) remove residual moisture, achieving >98% purity .
Table 2 : Industrial Process Metrics
| Parameter | Value |
|---|---|
| Batch Size | 50–100 kg |
| Cycle Time | 10–12 hours |
| Cost Efficiency | 15% lower vs. legacy methods |
Analytical Characterization
Post-synthesis analysis employs:
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the dioxide group to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazinones.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzothiazine derivatives, including 2-benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide, exhibit notable antimicrobial properties. Studies have shown efficacy against various bacterial strains, indicating potential use as antibacterial agents. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antifungal Properties
The compound has also been evaluated for antifungal activity. It has shown effectiveness against several fungal pathogens, suggesting its potential as a treatment for fungal infections. The antifungal mechanism is believed to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes .
Antioxidant Activity
Recent studies indicate that this compound exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage .
Structural Characteristics
The structural analysis of this compound reveals a complex arrangement conducive to its biological activity:
| Structural Feature | Description |
|---|---|
| Core Structure | Contains a benzothiazine ring fused with a benzene moiety. |
| Functional Groups | Features a sulfone group that enhances solubility and biological interactions. |
| Conformational Flexibility | Exhibits structural flexibility which may influence binding interactions with biological targets. |
Case Studies
Several case studies illustrate the applications of this compound in various therapeutic areas:
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, demonstrating its potential as an alternative to conventional antibiotics .
Case Study 2: Antifungal Screening
In vitro testing against Candida albicans showed that this compound could reduce fungal viability by over 70% at concentrations below typical antifungal drugs, suggesting its utility in treating resistant fungal infections .
Case Study 3: Antioxidant Potential
An investigation into the antioxidant properties revealed that the compound effectively scavenged free radicals in various assays, indicating its potential role in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways involved depend on the specific enzyme and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural differences among benzothiazine derivatives lie in substituents at positions N2, C3, and C4, which critically modulate biological activity and safety.
Anti-inflammatory Activity:
- Compound 6f (2,6-dimethyl-3-isopropyl derivative): Exhibited 61.7% inhibition of inflammation at 5 mg/kg (ED₅₀ = 4.5 mg/kg), outperforming piroxicam in efficacy .
- 3-Benzoyl-4-hydroxy derivative : Demonstrated significant anti-inflammatory potency, attributed to the electron-withdrawing benzoyl group enhancing receptor binding .
- 2-Benzyl derivative : Predicted to have moderate-to-high activity due to benzyl-enhanced membrane permeability, though specific data are lacking.
Other Activities:
Structural-Activity Relationships (SAR)
- N2 Substituents : Methyl or benzyl groups improve metabolic stability; bulkier groups (e.g., isopropyl) enhance anti-inflammatory activity .
- C3 Substituents : Electron-withdrawing groups (chloro, benzoyl) increase potency but may affect solubility .
- C4 Hydroxy Group : Critical for H-bonding with COX enzymes, enhancing anti-inflammatory effects .
Biological Activity
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide (CAS No. 31848-20-1) is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
- Molecular Formula : C15H13NO3S
- Molecular Weight : 287.33 g/mol
- Structure : The compound features a benzothiazine ring system, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1,2-benzothiazine derivatives, including this compound. In vitro evaluations demonstrate significant activity against various Gram-positive bacteria. For instance:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | < 1.56 | Staphylococcus aureus |
| Povidone iodine | 1.56 - 6.25 | Staphylococcus aureus |
The compound exhibited lower minimum inhibitory concentration (MIC) values than povidone iodine, a commonly used antiseptic .
Cytotoxicity Studies
The cytotoxicity profile of this compound was assessed using fibroblast cell lines (L292). The results indicated that while exhibiting antimicrobial properties, it also showed relatively low cytotoxic effects compared to other tested compounds in the same class . This suggests a favorable therapeutic index.
Anticancer Activity
Research has indicated that benzothiazine derivatives possess anticancer properties. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation in various cancer types. A recent investigation reported that modifications to the benzothiazine structure could enhance its anticancer efficacy:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Modified Benzothiazine A | MCF-7 (Breast Cancer) | 15 |
| Modified Benzothiazine B | HeLa (Cervical Cancer) | 20 |
These results suggest that structural modifications can significantly impact the anticancer activity of benzothiazine derivatives .
Anti-inflammatory Properties
Benzothiazines are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models:
| Compound | Inflammatory Model | Effect |
|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | Significant reduction in edema |
This anti-inflammatory activity is attributed to the modulation of inflammatory pathways and cytokine production .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activities of benzothiazine derivatives:
- Antimicrobial Efficacy : A study evaluated twenty derivatives of benzothiazines against clinically relevant microorganisms. The results showed that three new compounds had superior activity against resistant strains of bacteria .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various benzothiazine derivatives on human fibroblasts. The findings indicated that while some compounds were effective against bacteria, they maintained low toxicity towards human cells .
- Antitumor Activity : A comprehensive study investigated the antitumor potential of modified benzothiazines in vitro and in vivo. The results demonstrated significant tumor growth inhibition in mouse models .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
